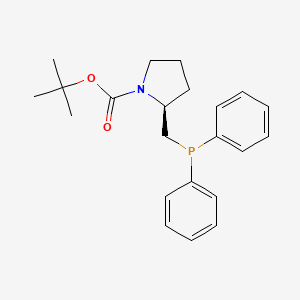
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is notable for its ability to facilitate various catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its structure includes a pyrrolidine ring, a diphenylphosphanyl group, and a tert-butyl ester, which collectively contribute to its unique reactivity and selectivity in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of the pyrrolidine derivative with diphenylphosphine chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, usually in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification step, providing a more sustainable and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The diphenylphosphanyl group can participate in nucleophilic substitution reactions, often forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Alcohols: Resulting from the reduction of the ester group.
New Phosphine Derivatives: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Synthesis: Facilitates the formation of complex molecules with high enantioselectivity.
Biology
Drug Development: Employed in the synthesis of chiral intermediates for pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of new drugs due to its ability to form chiral centers.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The diphenylphosphanyl group coordinates with metal centers, forming complexes that can facilitate various chemical transformations. The tert-butyl ester and pyrrolidine ring contribute to the steric and electronic properties of the ligand, enhancing its selectivity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)azetidine-1-carboxylate: Contains an azetidine ring.
Uniqueness
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, diphenylphosphanyl group, and tert-butyl ester. This combination provides a distinct steric and electronic environment, making it particularly effective in asymmetric catalysis.
Propiedades
Fórmula molecular |
C22H28NO2P |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28NO2P/c1-22(2,3)25-21(24)23-16-10-11-18(23)17-26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1 |
Clave InChI |
DDQNSKZMWOLAEP-SFHVURJKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


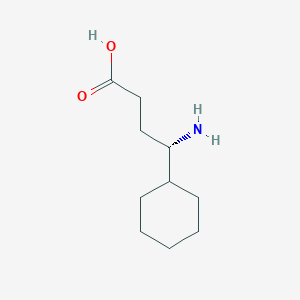
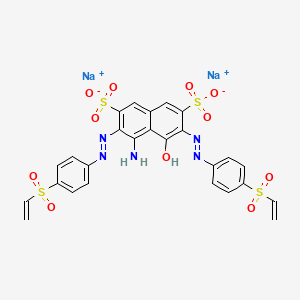



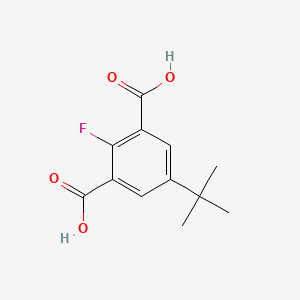
![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)

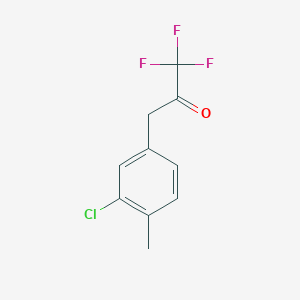
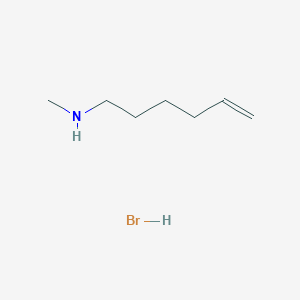
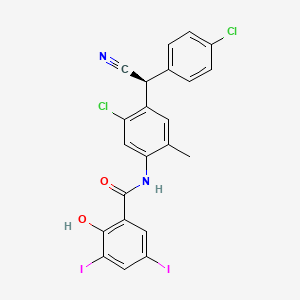

![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)

